
Cellobiosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cellobiosan is an anhydro sugar formed during biofuel production from the fast pyrolysis of wood . It is also produced through biomass burning every year . The molecular formula of Cellobiosan is C12H20O10 .
Synthesis Analysis
Cellobiosan can be enzymatically converted to levoglucosan and glucose with β-glucosidases . The stoichiometry of the conversion from cellobiose to glucose is 1:2 .Molecular Structure Analysis
Cellobiosan has a molecular weight of 324.3 . The structure of Cellobiosan contains total 44 bond(s); 24 non-H bond(s), 3 rotatable bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 seven-membered ring(s), 6 hydroxyl group(s), 1 primary alcohol(s), 5 secondary alcohol(s) and 4 ether(s) (aliphatic) .Chemical Reactions Analysis
Cellobiosan can be cleaved to levoglucosan and glucose by β-glucosidases . This provides a path forward to co-utilize levoglucosan and cellobiosan .Physical And Chemical Properties Analysis
Cellobiosan is a crystalline solid . The solubility of Cellobiosan is 25 mg/ml in DMF, 10 mg/ml in DMSO, 2 mg/ml in Ethanol, and 10 mg/ml in PBS (pH 7.2) .Applications De Recherche Scientifique
Soil Microbe Utilization
Cellobiosan has been found to be utilized by certain soil microbes as a sole carbon source . A study identified six cellobiosan-utilizing microbes from soil samples . These organisms were capable of using both cellobiosan and levoglucosan (another anhydrosugar), but cellobiosan supported significantly higher biomass production .
Biomass Burning and Pyrolysis
Approximately 100 million tons of anhydrosugars, such as levoglucosan and cellobiosan, are produced through biomass burning every year . These sugars are also produced through fast pyrolysis, the controlled thermal depolymerization of biomass .
Enzyme Degradation
Enzymes useful for the degradation of cellobiosan in materials such as pyrolysis oils have been discovered . These enzymes can be used in methods of degrading cellobiosan .
Mécanisme D'action
Target of Action
Cellobiosan, an anhydrosugar, is primarily targeted by certain microbes in the soil . These organisms, identified through ribosomal sequencing, include Sphingobacterium multivorum, Acinetobacter oleivorans JC3-1, Enterobacter sp SJZ-6, and Microbacterium sps FXJ8.207 and 203, as well as a fungal species Cryptococcus sp . These microbes are capable of utilizing cellobiosan as a sole carbon source .
Mode of Action
It is known that certain soil microbes can utilize cellobiosan as a sole carbon source . This suggests that these microbes have specific enzymes or pathways that can break down cellobiosan and use it for energy.
Pharmacokinetics
It is known that cellobiosan can be utilized by certain soil microbes as a sole carbon source , suggesting that it can be absorbed and metabolized by these organisms.
Result of Action
The utilization of cellobiosan by certain soil microbes results in the production of biomass . In fact, both minimal and rich media cellobiosan supported significantly higher biomass production than levoglucosan . This suggests that cellobiosan may be a more efficient energy source for these microbes than levoglucosan.
Action Environment
The action of cellobiosan is influenced by environmental factors, particularly the presence of certain soil microbes . These microbes are capable of utilizing cellobiosan as a sole carbon source , and their presence in the soil environment is crucial for the action of cellobiosan.
Orientations Futures
The biological pathway to co-utilize levoglucosan and cellobiosan will be a key transformation for the biological upgrading of pyrolysis-derived substrates . The exact biological function of CDH has been a subject of lively debate, but recent results suggest that the enzyme is important for invasion and colonization of wood .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-QRZGKKJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How is cellobiosan formed?
A1: Cellobiosan is primarily formed during the pyrolysis of cellulose, a major component of plant biomass. Under high heat and controlled conditions, cellulose undergoes thermal decomposition, leading to the formation of various products, including cellobiosan. [, , ]
Q2: Where is cellobiosan found naturally?
A2: While cellobiosan is primarily produced through pyrolysis, it's also a natural constituent of bio-oil, a complex mixture derived from the rapid thermal decomposition of biomass. [, , ]
Q3: Is cellobiosan present in significant amounts in natural environments?
A3: Cellobiosan is not typically found in significant amounts in natural environments outside of its presence in bio-oil. Its formation is primarily associated with controlled thermal processes like pyrolysis. [, , ]
Q4: What is the molecular formula and weight of cellobiosan?
A4: The molecular formula of cellobiosan is C12H20O10, and its molecular weight is 324.28 g/mol. [, ]
Q5: Are there any spectroscopic techniques used to characterize cellobiosan?
A5: Yes, several spectroscopic methods are employed to characterize cellobiosan, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide structural information and help identify cellobiosan in complex mixtures like bio-oil. [, , , , ]
Q6: How thermally stable is cellobiosan?
A6: Studies suggest that compared to levoglucosan, another anhydrosugar derived from cellulose, cellobiosan exhibits lower thermal stability and is more prone to decomposition at elevated temperatures. [, , ]
Q7: What role does cellobiosan play in cellulose pyrolysis?
A7: Cellobiosan is considered a key intermediate in the formation of char during cellulose pyrolysis. Its presence during the pyrolysis process can significantly influence the yield and composition of the final products, including bio-oil and biochar. [, , , , ]
Q8: How does the formation of cellobiosan affect bio-oil quality?
A8: The presence of cellobiosan in bio-oil can impact its properties and potential applications. Higher cellobiosan content may contribute to increased viscosity and influence the stability of the bio-oil during storage. [, , ]
Q9: How does the pyrolysis temperature impact the formation of cellobiosan?
A9: Research shows that the yield of cellobiosan, along with other anhydrosugars, varies with pyrolysis temperature. At lower temperatures, the formation of larger anhydrosugars like cellobiosan is favored, while at higher temperatures, they tend to decompose. [, , , ]
Q10: Can microorganisms utilize cellobiosan?
A10: Yes, certain microorganisms have been identified as capable of utilizing cellobiosan as a sole carbon source. These organisms, including various bacterial and fungal species, possess the metabolic pathways necessary to break down and utilize this anhydrosugar. [, , ]
Q11: What is the significance of microbial utilization of cellobiosan?
A11: The ability of microbes to utilize cellobiosan has important implications for bioremediation and the development of sustainable bio-based processes. Understanding these metabolic pathways could lead to the development of efficient methods for converting cellobiosan-rich biomass into valuable products. [, ]
Q12: What analytical techniques are used to quantify cellobiosan?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including refractive index detectors (RID) and pulsed amperometric detectors (PAD), is commonly used for the quantification of cellobiosan in complex mixtures. [, , ]
Q13: Are there any challenges in accurately quantifying cellobiosan?
A13: Yes, accurately quantifying cellobiosan can be challenging due to its structural similarity to other anhydrosugars present in pyrolysis products. Advanced analytical techniques, including High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), are often required to achieve accurate quantification. [, , ]
Q14: What are some potential areas of future research related to cellobiosan?
A14: Future research on cellobiosan could focus on several aspects, including:
- Optimizing pyrolysis conditions: Investigating how different pyrolysis parameters influence cellobiosan yield and exploring methods to maximize its production. [, , , ]
- Understanding microbial catabolism: Further exploring the metabolic pathways involved in microbial cellobiosan utilization and identifying enzymes involved in its degradation. [, , ]
- Developing novel applications: Investigating the potential use of cellobiosan as a platform chemical for synthesizing valuable products, such as bio-based materials or fuels. [, ]
- Environmental impact: Assessing the environmental impact of cellobiosan production and utilization, including its biodegradability and potential effects on ecosystems. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

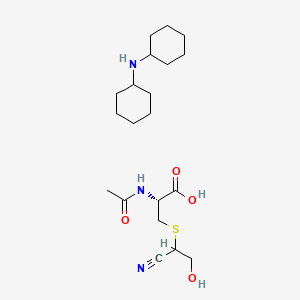


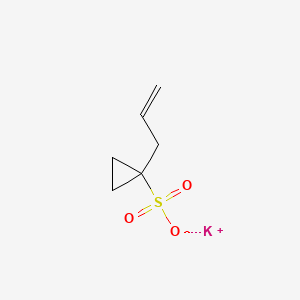


![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

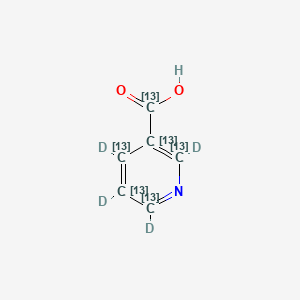

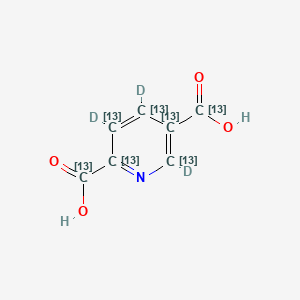
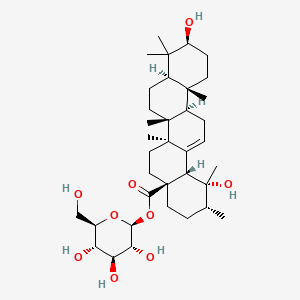
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
